N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl group attached to a substituted phenyl ring. The compound features dual chloro substituents at the 4-position of the central phenyl ring and the 2-position of the benzoyl group, respectively.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4/c1-28-19-10-7-13(11-20(19)29-2)22(27)25-18-9-8-14(23)12-16(18)21(26)15-5-3-4-6-17(15)24/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHHVOGFHQOCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-(2-Chlorobenzoyl)Aniline
This intermediate is synthesized via Friedel-Crafts acylation of 4-chloroaniline with 2-chlorobenzoyl chloride in dichloromethane (DCM) using aluminum trichloride (AlCl₃) as a catalyst. The reaction proceeds at 0–5°C to minimize side reactions, yielding 65–72% of the acylated product after aqueous workup and recrystallization from ethanol.
Preparation of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM under reflux for 4 hr, producing the corresponding acid chloride in >90% yield. Excess SOCl₂ is removed under reduced pressure, and the product is used directly without further purification.
Direct Amidation Route
Reaction Conditions and Optimization
The amine intermediate (4-chloro-2-(2-chlorobenzoyl)aniline, 1.0 eq) is reacted with 3,4-dimethoxybenzoyl chloride (1.2 eq) in DCM or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA, 2.5 eq) is added to scavenge HCl, with reaction completion monitored by TLC (hexane:ethyl acetate 3:1).
Table 1: Solvent and Base Effects on Amidation Yield
| Solvent | Base | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 0 → 25 | 12 | 38 |
| THF | DIPEA | 25 | 8 | 42 |
| AcCN | Pyridine | 40 | 6 | 35 |
Workup and Purification
The crude product is extracted with DCM, washed with 5% HCl and brine, and dried over MgSO₄. Column chromatography (SiO₂, hexane:ethyl acetate gradient) affords the pure amide in 35–42% yield. Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >98%.
Coupling Reagent-Mediated Synthesis
EDCl/HOBt Methodology
A mixture of 4-chloro-2-(2-chlorobenzoyl)aniline (1.0 eq), 3,4-dimethoxybenzoic acid (1.1 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF is stirred at 25°C for 24 hr. This method circumvents the need for acid chloride preparation, achieving 45–50% yield after purification.
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 48 | 97 |
| HATU/DIPEA | DCM | 52 | 96 |
| DCC/DMAP | THF | 40 | 95 |
Adapted from protocols for structurally related benzamides.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no data exists for the target compound, analogous structures (e.g., N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide) exhibit planar aromatic rings with dihedral angles of 88.8° between phenyl groups, suggesting similar conformational rigidity.
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and aniline derivatives. The electron-withdrawing chlorine substituents enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
Nucleophilic Substitution of Chlorine Atoms
The chloro substituents on the aromatic rings participate in nucleophilic substitution reactions. The 4-chloro group on the aniline ring is more reactive due to steric and electronic effects compared to the 2-chloro group on the benzoyl moiety.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 120°C, 24 hr | Methoxy-substituted derivative | 72% |
| Ammonia (NH₃) | Sealed tube, 150°C, 48 hr | Amino-substituted analog | 58% |
Oxidation Reactions
The methoxy groups and benzoyl moiety are susceptible to oxidation under strong conditions:
-
Methoxy to Carbonyl : Treatment with ceric ammonium nitrate (CAN) in acetonitrile converts methoxy groups to carbonyls, forming quinone-like structures.
-
Benzoyl Oxidation : Using KMnO₄ in acidic medium oxidizes the benzoyl group to a carboxylic acid.
| Oxidizing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| CAN | Methoxy | Quinone derivative | CH₃CN, 0°C, 2 hr |
| KMnO₄, H₂SO₄ | Benzoyl | 2-Chlorobenzoic acid | 60°C, 6 hr |
Reduction Reactions
The amide group is generally resistant to reduction, but the benzoyl ketone can be reduced to a methylene group under drastic conditions:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 hr | N-[4-chloro-2-(2-chlorobenzyl)phenyl]-3,4-dimethoxybenzamide | 41% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich dimethoxybenzene ring undergoes EAS, with reactions directed to the para position relative to methoxy groups:
| Reagent | Conditions | Product | Position |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hr | Nitro-substituted derivative | Para |
| Br₂, FeBr₃ | DCM, rt, 1 hr | Bromo-substituted analog | Para |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the chloro groups:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 67% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aryl amine | 53% |
Key Structural Influences on Reactivity
-
Chlorine Substituents : Activate the amide toward hydrolysis and direct electrophilic substitution.
-
Methoxy Groups : Electron-donating effects enhance aromatic ring reactivity for EAS.
-
Benzoyl Group : Stabilizes the amide via resonance but is oxidizable to carboxylic acid.
This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are optimized based on electronic and steric effects of its substituents .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of benzamide, including N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide, exhibit notable antimicrobial properties. A comparative study demonstrated that certain benzamide derivatives showed significant activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential use in developing new antibacterial agents.
1.2 Anticancer Properties
Benzamide derivatives have also garnered attention for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may contribute to this field by serving as a lead compound for further modifications aimed at enhancing efficacy against cancer cells.
Synthetic Applications
2.1 Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis .
2.2 Development of Novel Compounds
The compound's structure provides a framework for the development of novel derivatives with enhanced biological activities. For instance, modifications to the benzamide moiety can yield compounds with improved pharmacological profiles, such as increased potency or reduced toxicity .
Case Studies
3.1 Synthesis and Characterization
A study focused on synthesizing derivatives of this compound demonstrated its effective synthesis through various chemical pathways. The characterization involved spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compounds .
3.2 Comparative Efficacy Studies
In comparative efficacy studies against standard antibiotics, certain benzamide derivatives derived from this compound showed superior antimicrobial activity compared to established drugs like Ciprofloxacin . This highlights the potential of this compound in addressing antibiotic resistance.
Data Table: Summary of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth | Development of new antibacterial agents |
| Anticancer Properties | Induction of apoptosis in cancer cells | Lead compound for anticancer drug development |
| Synthetic Intermediate | Building block for complex organic synthesis | Creation of novel derivatives |
| Novel Compound Development | Modification for enhanced biological activity | Improved pharmacological profiles |
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amide Derivatives with 3,4-Dimethoxybenzoyl Groups
(a) N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
- Structure : Shares the 3,4-dimethoxybenzamide core but replaces the 2-chlorobenzoyl group with an allylcarbamoyl moiety.
- Activity : Exhibited the highest binding affinity (-6.7 kcal/mol) against monkeypox virus cysteine protease in molecular docking studies . This suggests that substituents on the phenyl ring significantly influence target engagement.
- Data : See Table 1.
(b) Thiourea Derivatives (Compounds 17–23 in )
- Structure : Replace the amide bond with a thioureido group while retaining the 3,4-dimethoxybenzoyl unit.
- Activity : These compounds were synthesized as CA inhibitors. For example, Compound 17 (thiourea derivative) showed a melting point of 213–215°C and 74% yield, while Compound 18 (thioureido benzoic acid) had a higher melting point (238–240°C) and yield (88%) .
- Key Insight : Thiourea substitution enhances thermal stability and synthesis efficiency compared to amide analogs.
(c) N-[[4-(2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide Hydrochloride
- Structure: Incorporates a dimethylaminoethoxy group, enhancing solubility for pharmaceutical use (e.g., itopride hydrochloride synthesis) .
- Activity : Targets gastrointestinal motility disorders, demonstrating how peripheral substituents dictate therapeutic applications.
Table 1: Comparative Data for Selected Compounds
Substituent Effects on Lipophilicity and Bioactivity
- Chlorine vs. Fluorine : highlights derivatives like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Cl-substituted) and its fluoro analog. Chlorine’s higher electronegativity may enhance binding in hydrophobic enzyme pockets compared to fluorine .
- Oxadiazole Derivatives : describes 2-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide , where an oxadiazole ring replaces the phenyl group. This modification likely alters π-π stacking interactions and hydrogen bonding, impacting solubility and target selectivity .
Hydrogen Bonding and Crystal Packing
- Graph Set Analysis : emphasizes that hydrogen bonding patterns (e.g., R₁²(6) motifs) govern molecular aggregation. The target compound’s 3,4-dimethoxy groups could participate in C–H···O interactions, influencing crystal packing and stability .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C16H14Cl2N2O3
- Molecular Weight: 357.19 g/mol
- CAS Number: Not explicitly provided in the search results.
Anticancer Properties
Recent studies have demonstrated that derivatives of chlorobenzamide compounds exhibit significant anticancer activity. For instance, a related compound, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide , showed promising results against various leukemia cell lines with IC50 values ranging from 0.94 µM to 4.23 µM . The mechanisms of action for these compounds often involve the inhibition of specific kinases and interference with cellular proliferation pathways.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | NB4 | 0.94 |
| 4e | HL60 | 1.62 |
| 4e | MV4-11 | 1.90 |
| 4e | K562 | 4.23 |
The biological activity of this compound is thought to involve several mechanisms:
- Kinase Inhibition: Many chlorobenzamide derivatives act as inhibitors of RET kinase, which is implicated in various cancers .
- Apoptotic Pathways: Induction of apoptosis in cancer cells has been observed, suggesting that these compounds may trigger programmed cell death through mitochondrial pathways.
Case Studies and Research Findings
A study focused on a series of chlorobenzamide derivatives indicated that specific substitutions on the benzene ring significantly influenced their anticancer activity. The presence of halogen atoms, such as chlorine, was associated with enhanced potency against certain cancer types .
Example Case Study
In a comparative analysis, researchers synthesized a range of benzamide derivatives and evaluated their effects on solid tumor cell lines (e.g., MCF7 for breast cancer). The results indicated that compounds with similar structural features to this compound exhibited IC50 values indicating significant cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
